

Comparative Docking Analysis of Dichlorophenyl-Containing Compounds: An In Silico Perspective

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Compound of Interest

Compound Name: 4-Amino-N-(3,5-dichlorophenyl)benzamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on various derivatives containing the dichlorophenyl moiety. While a direct comparative study on a single, homologous series of dichlorophenylbenzamide derivatives is not extensively available in the public literature, this document synthesizes findings from several independent in silico investigations. The data presented herein offers insights into the binding affinities and potential interactions of these compounds with various biological targets. It is crucial to note that docking scores from different studies, employing varied software and protocols, are not directly comparable but can provide a relative understanding of binding efficiencies within each study.

Quantitative Docking Data Summary

The following tables summarize the quantitative data from various docking studies on dichlorophenyl-containing derivatives. These tables are intended to provide a structured and easily comparable overview of the in silico performance of these compounds.

Table 1: Docking of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives against Antidiabetic Targets

This study investigated a series of benzamide derivatives as potential inhibitors of α -glucosidase and α -amylase, enzymes involved in carbohydrate metabolism. The docking simulations revealed that these compounds displayed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of these enzymes[1][2]. The in silico ADMET results for these synthesized compounds suggested negligible toxicity with good solubility and absorption profiles, adhering to Lipinski's rule of 5 and Veber's rule[1][2].

Compound	Target Protein	Binding Energy (kcal/mol)	Key Interacting Residues
5o (with 2-CH3-5-NO2 substituent)	α -glucosidase	-9.7 to -8.0 (range for series)	Not explicitly detailed
5o (with 2-CH3-5-NO2 substituent)	α -amylase	-9.7 to -8.0 (range for series)	Not explicitly detailed

Note: The provided range represents the binding energies for the entire series of 22 compounds (5a-5v). Compound 5o was identified as the most active.

Table 2: Docking of Other Dichlorophenyl Derivatives Against Various Cancer-Related Targets

Several studies have explored the potential of other dichlorophenyl-containing heterocyclic compounds as anticancer agents through molecular docking.

Compound	Target Protein	Docking Score (kcal/mol)	Software
2-(3,4-dichlorophenyl)-4H-benzo[d][3][4]oxazin-4-one	Methionyl-tRNA Synthetase (1PG2)	-76.04	Molegro Virtual Docker
(E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives	Not explicitly stated	Not explicitly stated	Not explicitly stated
3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile	Not explicitly stated	IC50 values provided, not docking scores	Not explicitly stated

Note: The docking score for 2-(3,4-dichlorophenyl)-4H-benzo[d][3][4]oxazin-4-one is reported from a specific study and may not be directly comparable to binding energies from other software[3][4][5]. For the other listed compounds, specific docking scores were not detailed in the abstracts, but their anticancer potential was investigated using in silico methods[6][7][8].

Experimental Protocols for Molecular Docking

The methodologies employed in the cited studies for molecular docking generally follow a standardized workflow. Below is a detailed, synthesized protocol that reflects the common steps in such in silico experiments.

1. Ligand and Protein Preparation:

- **Ligand Preparation:** The 3D structures of the dichlorophenylbenzamide derivatives and other studied compounds are typically sketched using chemical drawing software like ChemDraw

and then optimized for their geometry. This often involves energy minimization using molecular mechanics force fields.

- **Protein Preparation:** The crystal structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The co-crystallized native ligand, if present, is often removed to define the binding site.

2. Binding Site Identification and Grid Generation:

- The active site for docking is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
- A grid box is then generated around the defined active site to encompass the volume where the docking algorithm will search for favorable binding poses of the ligand.

3. Molecular Docking Simulation:

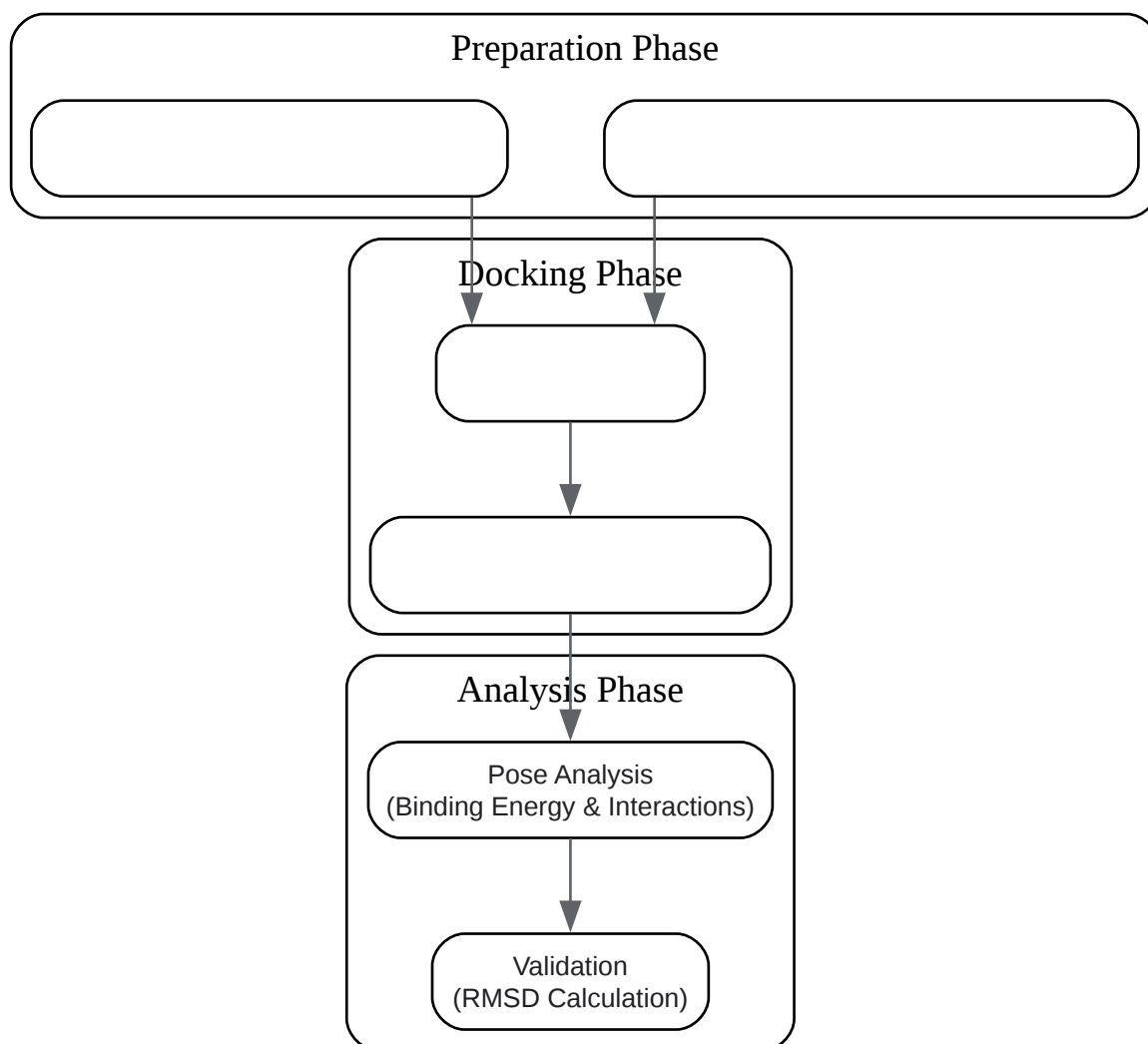
- Docking is performed using software such as AutoDock, Molegro Virtual Docker, or others. These programs utilize algorithms to explore various conformations of the ligand within the active site of the protein.
- The software calculates the binding energy or a docking score for each conformation, which represents the predicted affinity of the ligand for the protein. The poses with the lowest energy (most favorable) are selected for further analysis.

4. Analysis of Docked Poses:

- The best-docked poses are visualized to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues in the active site.
- The root-mean-square deviation (RMSD) between the docked pose and the native ligand's conformation (if available) is often calculated to validate the docking protocol. An RMSD of less than 2 Å is generally considered a good result.

Visualizations

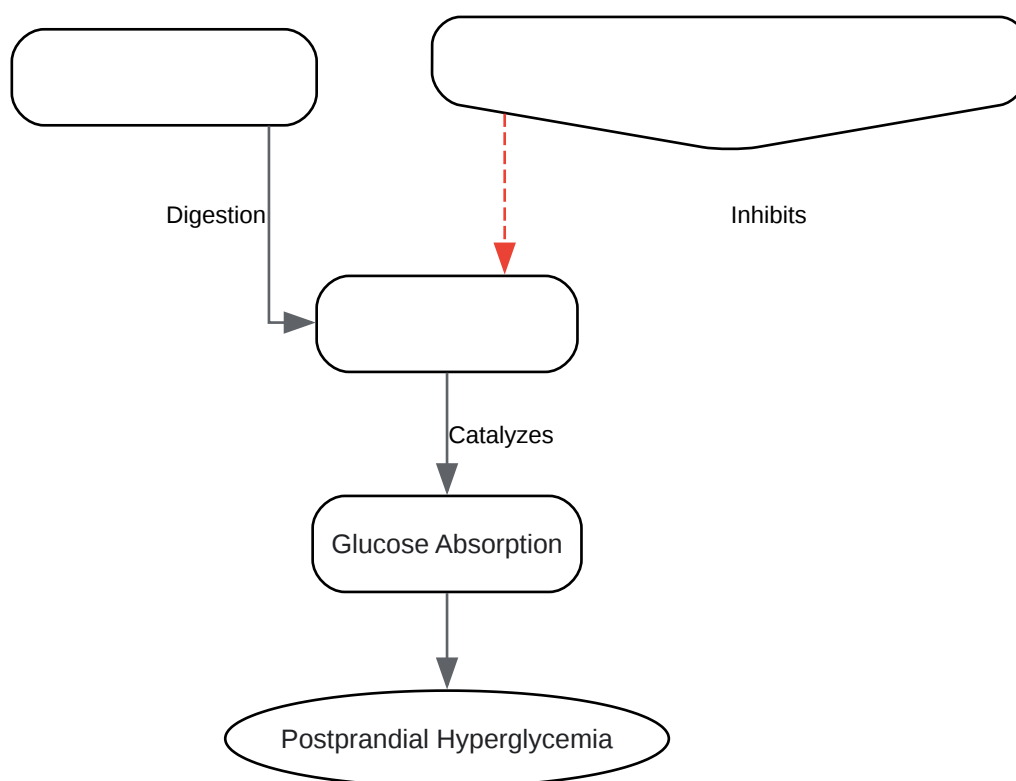
Experimental Workflow for Molecular Docking



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Caption: A generalized workflow for in silico molecular docking studies.

Inhibition of Alpha-Glucosidase Signaling in Diabetes



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Caption: The inhibitory mechanism of α -glucosidase by dichlorophenylbenzamide derivatives.

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